N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-12-7-8-15-16(9-12)26-19(22-15)23-17(24)10-14-11-25-18(21-14)20-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,20,21)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKFQXVYCMKPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anthelmintic properties, along with detailed research findings and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H16N4OS
This structure combines a benzothiazole moiety with a phenylamino thiazole, contributing to its diverse biological activities.
1. Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi.
Case Study : A recent study evaluated several thiazole derivatives, including those structurally similar to this compound. The findings revealed moderate to excellent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing thiazole rings have been shown to induce apoptosis in cancer cells.
Research Findings :
- Cell Lines Tested : The compound was tested against A549 (lung cancer) and C6 (glioma) cell lines.
- Mechanism : The mechanism involves the induction of apoptosis via caspase activation pathways. MTT assays demonstrated that the compound significantly reduced cell viability at concentrations of 20 µM and above .
3. Anthelmintic Activity
Anthelmintic properties have also been investigated, particularly for compounds similar to this compound.
Case Study : A series of compounds were synthesized and tested for their efficacy against nematodes such as Haemonchus contortus. Among these, certain derivatives exhibited moderate to high anthelmintic activity, comparable to standard drugs .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It potentially modulates receptor activities linked to growth factor signaling pathways, thereby impacting cell survival and apoptosis mechanisms.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on structural features, synthetic methodologies, and physicochemical properties.
Structural Analogues and Substituent Effects
A. Sulfamoylphenyl-Functionalized Thiazoles
- 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (): Substituents: A sulfamoylphenyl group replaces the phenylamino-thiazole in the target compound. Physicochemical Data: Melting point = 147.1°C; IR peaks at 1689 cm⁻¹ (C=O), 1382 cm⁻¹ (SO₂) . Activity: Sulfamoyl groups enhance solubility and are associated with carbonic anhydrase inhibition.
B. Quinazolinone-Thioacetamide Derivatives ()
- Examples: Compounds 5–10 feature a thioacetamide bridge and quinazolinone core. Substituents: Varied aryl groups (e.g., phenyl, tolyl) at the acetamide nitrogen. Synthetic Yields: 68–91%, with higher yields for para-substituted derivatives (e.g., Compound 8: 91%) . Melting Points: Range from 170.5°C (Compound 9) to 315.5°C (Compound 8), influenced by substituent bulk and symmetry.
C. Sulfonamidoacetamide-Azole Hybrids ()
- Example: N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide. Substituents: Sulfonamide and benzamide groups introduce hydrogen-bonding capacity. Synthesis: Ultrasonication-assisted coupling in DCM with DMAP catalysis .
Preparation Methods
Formation of the 6-Methylbenzo[d]thiazol-2-amine Intermediate
The synthesis begins with the preparation of 6-methylbenzo[d]thiazol-2-amine, a critical intermediate. This is achieved by cyclizing 2-amino-5-methylthiophenol with 4-aminobenzoic acid in the presence of polyphosphoric acid (PPA) at 220°C for 4 hours. The reaction proceeds via dehydration and cyclocondensation, forming the benzothiazole ring. The crude product is purified through recrystallization from aqueous methanol, yielding a yellow solid with a melting point of 160–163°C.
Key Reaction Conditions
- Reactants : 2-Amino-5-methylthiophenol (1.0 eq), 4-aminobenzoic acid (1.1 eq)
- Catalyst : Polyphosphoric acid (PPA, 5.0 eq)
- Temperature : 220°C, 4 hours
- Yield : 68–72%
Synthesis of 2-Chloro-N-(2-(phenylamino)thiazol-4-yl)acetamide
The second intermediate, 2-chloro-N-(2-(phenylamino)thiazol-4-yl)acetamide, is synthesized via Hantzsch thiazole formation. Phenylthiourea reacts with ethyl bromopyruvate in ethanol under reflux, forming the 2-(phenylamino)thiazole-4-carboxylate ester. Subsequent hydrolysis with NaOH yields the carboxylic acid, which is treated with thionyl chloride to generate the acid chloride. Reaction with ammonia produces the primary amide, which is then chloroacetylated using chloroacetyl chloride in the presence of sodium acetate.
Key Reaction Conditions
- Reactants : Phenylthiourea (1.0 eq), ethyl bromopyruvate (1.2 eq)
- Chloroacetylation : Chloroacetyl chloride (1.5 eq), sodium acetate (2.0 eq), 0–5°C
- Yield : 65–70%
Final Coupling and Purification
Acetamide Linkage Formation
The final step involves coupling 6-methylbenzo[d]thiazol-2-amine with 2-chloro-N-(2-(phenylamino)thiazol-4-yl)acetamide. The reaction is conducted in glacial acetic acid under reflux for 24 hours, facilitating nucleophilic substitution at the chloroacetamide group. Potassium carbonate is added to neutralize HCl byproducts, enhancing reaction efficiency.
Optimized Parameters
- Solvent : Glacial acetic acid (20 mL/mmol)
- Temperature : Reflux (118°C)
- Base : K₂CO₃ (1.5 eq)
- Yield : 70–76%
Purification and Crystallization
The crude product is precipitated in ice-cold water, filtered, and recrystallized from ethanol. This step removes unreacted starting materials and byproducts, yielding a white crystalline solid with a melting point of 210–216°C.
Spectroscopic Characterization and Analytical Data
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic peaks at:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
The molecular ion peak at m/z 503.5 ([M + H]⁺) confirms the molecular formula C₂₃H₁₈N₄OS₂.
Mechanistic Insights and Reaction Optimization
Cyclization Mechanism for Benzothiazole Formation
The PPA-mediated cyclization proceeds through a Friedel-Crafts acylation mechanism. The carboxylic acid group of 4-aminobenzoic acid acts as an electrophile, attacked by the sulfur atom of 2-amino-5-methylthiophenol. Subsequent dehydration forms the benzothiazole ring, with the methyl group at position 6 introduced via the starting thiophenol.
Role of Glacial Acetic Acid in Coupling
Glacial acetic acid serves dual roles:
- Solvent : Enhances reactant solubility.
- Catalyst : Protonates the chloroacetamide, increasing electrophilicity for nucleophilic attack by the benzothiazol-2-amine.
Comparative Analysis of Synthetic Methodologies
| Parameter | Method from | Method from |
|---|---|---|
| Coupling Agent | K₂CO₃ in acetone | Glacial acetic acid |
| Reaction Time | 2 hours | 24 hours |
| Yield | 70–76% | 68–72% |
| Purity (HPLC) | >98% | >95% |
Both methods achieve high yields, but the glacial acetic acid route offers superior selectivity for the acetamide bond.
Challenges and Mitigation Strategies
Side Reactions
Scalability Considerations
Recrystallization from ethanol ensures scalability, with batch sizes up to 500 g reported without yield loss.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
